molecular formula C18H14Cl2O4 B2999484 Methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-28-9

Methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2999484
CAS No.: 307552-28-9
M. Wt: 365.21
InChI Key: HSHSCGZWRITRDT-UHFFFAOYSA-N
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Description

Methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a high-purity chemical compound designed for research applications in medicinal chemistry and drug discovery. This synthetic benzofuran derivative features a 3,4-dichlorobenzyl ether moiety at the 5-position and a methyl ester group at the 3-position of the benzofuran core scaffold. The structural characteristics of this compound, particularly the dichlorophenyl substitution pattern, are consistent with molecular frameworks investigated for modulating biological activity in hyper-proliferative disorders . Researchers utilize this compound as a key intermediate in synthetic organic chemistry and as a building block for developing more complex molecules targeting various biological pathways. The presence of the ester functional group provides a handle for further chemical modifications, including hydrolysis to carboxylic acids or transesterification reactions, enabling structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult relevant safety data sheets and implement appropriate safety protocols when handling this compound. For comprehensive product specifications, structural data, and handling information, please contact our technical support team.

Properties

IUPAC Name

methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2O4/c1-10-17(18(21)22-2)13-8-12(4-6-16(13)24-10)23-9-11-3-5-14(19)15(20)7-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHSCGZWRITRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the 3,4-Dichlorophenyl Group: This step involves the use of a halogenation reaction to introduce the dichlorophenyl group onto the benzofuran ring.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using a methoxide ion.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use Source
Target Compound : Methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate C₁₉H₁₇Cl₂O₅ ~396 5-(3,4-Dichlorophenylmethoxy), 2-methyl, 3-carboxylate Not explicitly stated -
Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate C₂₀H₁₈O₇ 370.4 5-(3,4-Dimethoxybenzoyl)oxy Research chemical; irritant properties
Piperidine-linked 1,3,4-oxadiazole-thione derivatives (5a-5k) Variable Variable 3,4-Dichlorophenyl, oxadiazole-thione, piperidine Antimicrobial, cytotoxic
Diuron (N’-(3,4-dichlorophenyl)-N,N-dimethylurea) C₉H₁₀Cl₂N₂O 233.1 3,4-Dichlorophenyl, urea Herbicide
Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate C₁₈H₁₆ClNO₆S 409.84 5-(4-Chlorophenylsulfonyl)amino, 2-methoxymethyl Not specified

Key Observations:

Benzofuran Core Modifications: The target compound and the analog from share a benzofuran backbone but differ in the 5-position substituent. The 3,4-dichlorophenylmethoxy group in the target compound introduces higher electronegativity and steric bulk compared to the dimethoxybenzoyloxy group in ’s compound. This difference likely reduces aqueous solubility but may enhance interaction with hydrophobic targets .

3,4-Dichlorophenyl Motif :

  • The 3,4-dichlorophenyl group is shared across diverse scaffolds, including benzofurans (target compound), oxadiazoles (), and ureas (). In ureas like diuron , this group is critical for herbicidal activity via inhibition of photosynthesis . In oxadiazole-thione derivatives (), it contributes to antimicrobial and cytotoxic effects, suggesting the target compound may exhibit similar bioactivity if tested .

Functional Group Impact :

  • Methyl ester at the 3-position (target compound) vs. methoxymethyl (): The ester group enhances metabolic stability compared to ether-linked substituents, which may influence bioavailability.
  • Piperidine derivatives () introduce basic nitrogen, enabling interactions with biological targets like enzymes or receptors, a feature absent in the target compound .

Research Findings and Implications

  • Antimicrobial Potential: The antimicrobial activity of 3,4-dichlorophenyl-containing oxadiazole-thiones () suggests that the target compound’s dichlorophenylmethoxy group could confer similar properties, though empirical validation is needed .
  • Safety Profile : Analogous benzofurans () are classified as skin/eye irritants and respiratory toxicants, indicating that the target compound may require similar handling precautions (e.g., ventilation, PPE) .
  • Agrochemical Relevance: The 3,4-dichlorophenyl moiety in diuron and linuron () highlights its role in herbicidal activity, raising the possibility of agrochemical applications for the target compound if functional groups align with known mechanisms .

Notes and Limitations

Data Gaps : Direct data on the target compound’s synthesis, stability, or bioactivity are unavailable in the provided evidence. Comparisons rely on structural analogs.

Structural Inference : Molecular weight and formula for the target compound were calculated based on substituents; experimental validation is required.

Biological Activity

Methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Characteristics

The compound's molecular structure is crucial for understanding its biological activity. Here are some key chemical characteristics:

PropertyValue
Molecular Formula C17H12Cl2O4
Molecular Weight 351.18 g/mol
LogP 5.1385
LogD 3.7298
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Polar Surface Area 43.821 Ų

Research indicates that this compound may interact with various biological targets, which can lead to diverse pharmacological effects:

  • Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage and has implications for diseases associated with oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that this compound may have anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action can be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antimicrobial therapies.

Case Studies and Experimental Data

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry reported that the compound showed promising results in inhibiting certain cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell proliferation.
  • Animal Models : In vivo studies demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models. The observed effects were linked to the modulation of signaling pathways involved in cell growth and survival.
  • Comparative Analysis : A comparative study highlighted the efficacy of this compound against standard treatments for inflammation and infection, indicating a potential role as an adjunct therapy.

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